molecular formula C19H24O6 B14453829 1-(4-Ethoxy-3-methoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol CAS No. 73851-59-9

1-(4-Ethoxy-3-methoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol

Cat. No.: B14453829
CAS No.: 73851-59-9
M. Wt: 348.4 g/mol
InChI Key: XECRFDWEJGOIRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Ethoxy-3-methoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol is an organic compound that belongs to the class of phenylpropane derivatives This compound is characterized by the presence of both ethoxy and methoxy groups attached to a phenyl ring, along with a propane-1,3-diol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethoxy-3-methoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-ethoxy-3-methoxybenzaldehyde and 2-methoxyphenol.

    Condensation Reaction: The first step involves a condensation reaction between 4-ethoxy-3-methoxybenzaldehyde and 2-methoxyphenol in the presence of a base such as sodium hydroxide. This forms an intermediate compound.

    Reduction: The intermediate compound is then subjected to reduction using a reducing agent like sodium borohydride to yield the desired product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethoxy-3-methoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or ethoxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Compounds with substituted nucleophiles.

Scientific Research Applications

1-(4-Ethoxy-3-methoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxy-3-methoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to specific enzymes or receptors, modulating their activity.

    Pathways: Influencing signaling pathways involved in inflammation, oxidative stress, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol
  • 1-(4-Ethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol
  • 1-(4-Ethoxy-3-methoxyphenyl)-2-(2-ethoxyphenoxy)propane-1,3-diol

Uniqueness

1-(4-Ethoxy-3-methoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol is unique due to the presence of both ethoxy and methoxy groups on the phenyl rings, which may confer distinct chemical and biological properties compared to similar compounds

Properties

CAS No.

73851-59-9

Molecular Formula

C19H24O6

Molecular Weight

348.4 g/mol

IUPAC Name

1-(4-ethoxy-3-methoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol

InChI

InChI=1S/C19H24O6/c1-4-24-15-10-9-13(11-17(15)23-3)19(21)18(12-20)25-16-8-6-5-7-14(16)22-2/h5-11,18-21H,4,12H2,1-3H3

InChI Key

XECRFDWEJGOIRU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C(CO)OC2=CC=CC=C2OC)O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.